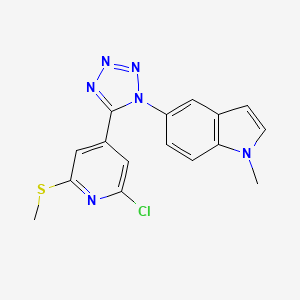
Tubulin inhibitor 36
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin Inhibitor 36 is a small molecule that targets tubulin, a protein that is a key component of the microtubule network within cells. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 36 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Common synthetic routes may include:
Step 1: Formation of an aromatic core structure through Friedel-Crafts acylation.
Step 2: Introduction of functional groups via nucleophilic substitution reactions.
Step 3: Final coupling reactions using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring high yield and purity. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Tubulin Inhibitor 36 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: Halogenation of aromatic rings using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds
Applications De Recherche Scientifique
Tubulin Inhibitor 36 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and polymerization.
Biology: Investigated for its role in disrupting cell division and inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including breast, lung, and ovarian cancers.
Industry: Utilized in the development of nanoparticle drug delivery systems to enhance the solubility and bioavailability of chemotherapeutic agents
Mécanisme D'action
Tubulin Inhibitor 36 exerts its effects by binding to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. The compound also activates intrinsic and extrinsic apoptotic pathways, involving key molecular targets such as p53 and interleukin-α .
Comparaison Avec Des Composés Similaires
Colchicine: Binds to the same site on tubulin and inhibits microtubule polymerization.
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.
Vinblastine: Binds to tubulin and inhibits microtubule assembly, causing cell cycle arrest.
Uniqueness of Tubulin Inhibitor 36: this compound is unique in its dual mechanism of action, targeting both tubulin polymerization and specific signaling pathways involved in apoptosis. This dual action enhances its efficacy as an anticancer agent and reduces the likelihood of resistance development compared to other tubulin inhibitors .
Propriétés
Formule moléculaire |
C16H13ClN6S |
|---|---|
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
5-[5-(2-chloro-6-methylsulfanylpyridin-4-yl)tetrazol-1-yl]-1-methylindole |
InChI |
InChI=1S/C16H13ClN6S/c1-22-6-5-10-7-12(3-4-13(10)22)23-16(19-20-21-23)11-8-14(17)18-15(9-11)24-2/h3-9H,1-2H3 |
Clé InChI |
WOBXBBIDOFZPJP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=CC(=C2)N3C(=NN=N3)C4=CC(=NC(=C4)Cl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


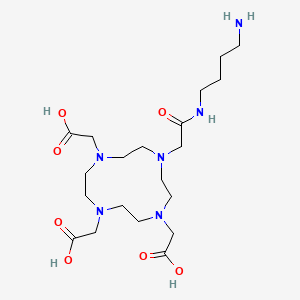

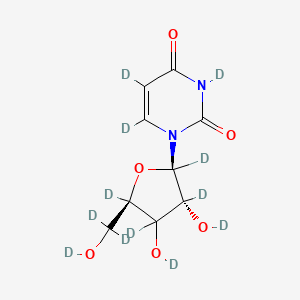
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
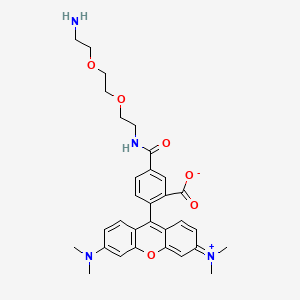
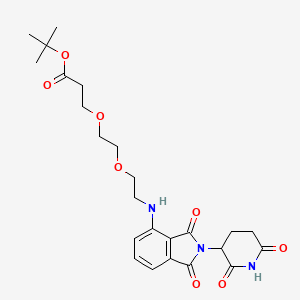
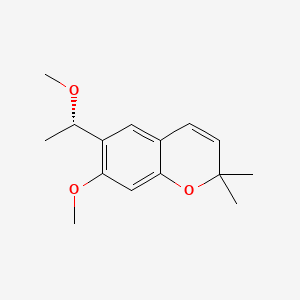
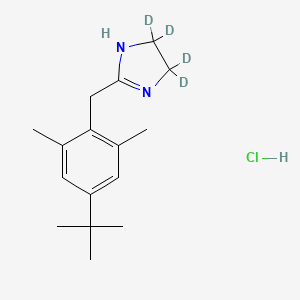
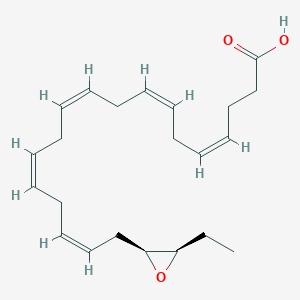
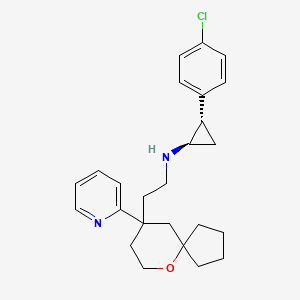
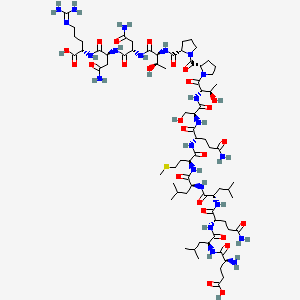
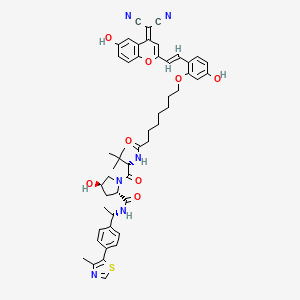
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)

